molecular formula C15H28O2 B14413923 1-Undecyne, 11-(1-ethoxyethoxy)- CAS No. 82672-47-7

1-Undecyne, 11-(1-ethoxyethoxy)-

Cat. No.: B14413923
CAS No.: 82672-47-7
M. Wt: 240.38 g/mol
InChI Key: JHCXCXRZPHWJRN-UHFFFAOYSA-N
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Description

1-Undecyne, 11-(1-ethoxyethoxy)- is an organic compound that belongs to the class of alkynes. Alkynes are hydrocarbons that contain at least one carbon-carbon triple bond. This particular compound is characterized by the presence of an ethoxyethoxy group attached to the eleventh carbon of the undecyne chain. The molecular formula for 1-Undecyne, 11-(1-ethoxyethoxy)- is C13H24O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Undecyne, 11-(1-ethoxyethoxy)- typically involves the reaction of 1-undecyne with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1-Undecyne} + \text{Ethylene Oxide} \rightarrow \text{1-Undecyne, 11-(1-ethoxyethoxy)-} ]

Industrial Production Methods

Industrial production of 1-Undecyne, 11-(1-ethoxyethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Undecyne, 11-(1-ethoxyethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

1-Undecyne, 11-(1-ethoxyethoxy)- has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Undecyne, 11-(1-ethoxyethoxy)- involves its interaction with molecular targets through its functional groups. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the alkyne group can undergo addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Undecyne: A simpler alkyne with a similar carbon chain but without the ethoxyethoxy group.

    1-Decyne: An alkyne with a shorter carbon chain.

    1-Dodecyne: An alkyne with a longer carbon chain.

Uniqueness

1-Undecyne, 11-(1-ethoxyethoxy)- is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

82672-47-7

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

11-(1-ethoxyethoxy)undec-1-yne

InChI

InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-13-14-17-15(3)16-5-2/h1,15H,5-14H2,2-3H3

InChI Key

JHCXCXRZPHWJRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCCCCCCCCC#C

Origin of Product

United States

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